Cas no 81446-29-9 ((-)-pinoresinol)

(-)-Pinoresinol is a naturally occurring lignan found in various plant species, including Forsythia suspensa and sesame seeds. It exhibits notable biological activities, such as antioxidant, anti-inflammatory, and potential anticancer properties, making it a compound of interest in pharmaceutical and nutraceutical research. Its chiral structure and stereospecificity contribute to its selective interactions with biological targets. (-)-Pinoresinol is also a precursor in the biosynthesis of other lignans, underscoring its significance in synthetic and medicinal chemistry. High-purity (-)-pinoresinol is available for research applications, ensuring reproducibility in studies investigating its mechanisms and therapeutic potential. Its stability and well-characterized properties facilitate its use in analytical and biochemical assays.
(-)-pinoresinol structure
(-)-pinoresinol structure
商品名:(-)-pinoresinol
CAS番号:81446-29-9
MF:C20H22O6
メガワット:358.385086536407
CID:2078613
PubChem ID:11168362

(-)-pinoresinol 化学的及び物理的性質

名前と識別子

    • (-)-pinoresinol
    • (+)-
    • (+-)-1c,4c-Bis-(4-hydroxy-3-methoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
    • (+)-Pinoresinol
    • (+/-)-pinoresinol
    • (7S,7'S,8R,8'R)-3,3'-dimethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • 1,4-Bis-(4-hydroxy-3-methoxy-phenyl)-tetrahydro-furo[3,4-c]furan
    • 2,2'-dimethoxy-4,4'-(tetrahydro-furo[3,4-c]furan-1,4-diyl)-bis-phenol
    • 2,6-bis-(3-methoxy-4-hydroxy phenyl)-cis-3,7-dioxabicyclo[3.3.0]octane
    • 2,6-di(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
    • pinoresinol
    • (+)-syringaresinol
    • pinoresinol monomethyl ether
    • 1H,3H-Furo[3,4-c]furan, phenol deriv. (ZCI)
    • 4,4′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxyphenol] (ACI)
    • Phenol, 4,4′-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1R-(1α,3aα,4α,6aα)]- (ZCI)
    • Q27155117
    • 41607-20-9
    • (-)-pinoresinol glucoside
    • CHEMBL573336
    • C17529
    • AKOS040762633
    • FS-6845
    • CHEBI:81162
    • D85072
    • Epipinoresinol-4-O-beta-D-glucoside
    • (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • HY-N0946
    • CS-0016079
    • (-)-Pinoresinol 4-O-glucoside
    • Q27135716
    • SCHEMBL15481159
    • (7beta,7'beta,8beta,8'beta)-3,3'-dimethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • GLXC-14834
    • CHEMBL267963
    • BDBM50208826
    • C20455
    • 4-[(3R,3aS,6R,6aS)-6-(3-methoxy-4-oxidanyl-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenol
    • AKOS040760637
    • 81446-29-9
    • 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
    • FS-7642
    • 4-[(1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol
    • 4,4'-(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)
    • (?)-Pinoresinol
    • CHEBI:67245
    • 4,4'-(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2-methoxyphenol)
    • DA-59411
    • 4-((3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2-methoxyphenol
    • インチ: 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
    • InChIKey: HGXBRUKMWQGOIE-NSMLZSOPSA-N
    • ほほえんだ: O(C1C(O)=CC=C([C@@H]2OC[C@H]3[C@H](C4C=CC(O)=C(OC)C=4)OC[C@@H]23)C=1)C

計算された属性

  • せいみつぶんしりょう: 358.14200
  • どういたいしつりょう: 520.19446183g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 741
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 157Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.287±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 119-120 ºC
  • ふってん: 556.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 290.4±30.1 °C
  • ようかいど: 極微溶性(0.14 g/l)(25ºC)、
  • PSA: 77.38000
  • LogP: 3.19020
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

(-)-pinoresinol セキュリティ情報

(-)-pinoresinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2079-5 mg
(-)-Pinoresinol
81446-29-9
5mg
¥2814.00 2022-04-26
ChemFaces
CFN92287-5mg
(-)-Pinoresinol
81446-29-9 >=98%
5mg
$268 2023-09-19
A2B Chem LLC
AH49923-5mg
(-)-Pinoresinol
81446-29-9 ≥95%
5mg
$388.00 2024-04-19
TargetMol Chemicals
TN2079-5mg
(-)-Pinoresinol
81446-29-9 99.78%
5mg
¥ 2380 2024-07-20
TargetMol Chemicals
TN2079-5 mg
(-)-Pinoresinol
81446-29-9 99.78%
5mg
¥ 3,980 2023-07-11
Key Organics Ltd
FS-7642-5mg
(-)-Pinoresinol
81446-29-9 >95%
5mg
£373.90 2025-02-09
A2B Chem LLC
AH49923-1000mg
(-)-Pinoresinol
81446-29-9 98% by HPLC
1000mg
$27132.00 2024-04-19
MedChemExpress
HY-126067-1mg
(-)-Pinoresinol
81446-29-9
1mg
¥1260 2024-07-21
MedChemExpress
HY-126067-5mg
(-)-Pinoresinol
81446-29-9
5mg
¥4140 2024-07-21
MedChemExpress
HY-126067-10mg
(-)-Pinoresinol
81446-29-9
10mg
¥7200 2024-07-21

(-)-pinoresinol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: NADPH ,  Hydrogen peroxide Solvents: Water ;  1 h, pH 7, 30 °C
リファレンス
Enantioselective lignan synthesis by cell-free extracts of Forsythia koreana
Umezawa, Toshiaki; et al, Bioscience, 1994, 58(2), 230-4

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol ,  Water ;  pH 5, rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
An enantiocomplementary dirigent protein for the enantioselective laccase-catalyzed oxidative coupling of phenols
Pickel, Benjamin; et al, Angewandte Chemie, 2010, 49(1), 202-204

ごうせいかいろ 3

はんのうじょうけん
1.1 24 h, rt
2.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
リファレンス
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
リファレンス
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C; 2 d, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  40 min, 0 °C; 1 h, 0 °C
3.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol ,  Water ;  pH 5, rt; 1 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
An enantiocomplementary dirigent protein for the enantioselective laccase-catalyzed oxidative coupling of phenols
Pickel, Benjamin; et al, Angewandte Chemie, 2010, 49(1), 202-204

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
リファレンス
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
リファレンス
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  3 h, rt
2.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
リファレンス
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  40 min, 0 °C; 1 h, 0 °C
2.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol ,  Water ;  pH 5, rt; 1 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
An enantiocomplementary dirigent protein for the enantioselective laccase-catalyzed oxidative coupling of phenols
Pickel, Benjamin; et al, Angewandte Chemie, 2010, 49(1), 202-204

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen ;  2 h, pH 4.5, 45 °C
リファレンス
Laccase catalyses phytophenol furanocyclic dimerization: Substrate specificity and diastereoselective process
Li, Xican ; et al, Journal of Molecular Structure, 2023, 1274,

(-)-pinoresinol Raw materials

(-)-pinoresinol Preparation Products

(-)-pinoresinol 関連文献

(-)-pinoresinolに関する追加情報

Recent Advances in the Study of (-)-Pinoresinol (CAS: 81446-29-9): A Comprehensive Research Brief

(-)-Pinoresinol, a lignan compound with the CAS number 81446-29-9, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities. Recent studies have explored its potential applications in anti-inflammatory, antioxidant, and anticancer therapies. This research brief synthesizes the latest findings on (-)-pinoresinol, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in extraction and synthesis methodologies.

One of the most notable breakthroughs in (-)-pinoresinol research is its role in modulating inflammatory pathways. A 2023 study published in the *Journal of Natural Products* demonstrated that (-)-pinoresinol significantly inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential as a lead compound for developing novel anti-inflammatory drugs. Additionally, its antioxidant properties have been linked to the scavenging of reactive oxygen species (ROS), which are implicated in various chronic diseases.

In the realm of cancer research, (-)-pinoresinol has shown promise as an adjuvant therapy. A recent in vitro study revealed its ability to induce apoptosis in human breast cancer cells (MCF-7) by upregulating caspase-3 activity and downregulating Bcl-2 expression. These results, published in *Bioorganic & Medicinal Chemistry Letters*, highlight the compound's potential to enhance the efficacy of conventional chemotherapeutic agents while minimizing side effects.

Advances in the extraction and synthesis of (-)-pinoresinol have also been reported. A 2024 study in *Green Chemistry* introduced a sustainable enzymatic method for the stereoselective synthesis of (-)-pinoresinol, achieving a yield of 85% with minimal environmental impact. This method addresses the challenges associated with traditional chemical synthesis, such as low selectivity and high energy consumption, paving the way for scalable production.

Despite these promising developments, challenges remain in the clinical translation of (-)-pinoresinol. Pharmacokinetic studies indicate low oral bioavailability, necessitating the development of novel drug delivery systems. Recent efforts have explored nanoparticle-based formulations to enhance its solubility and stability, as reported in the *International Journal of Pharmaceutics*. These innovations could significantly improve the therapeutic potential of (-)-pinoresinol in clinical settings.

In conclusion, (-)-pinoresinol (CAS: 81446-29-9) represents a multifaceted compound with substantial therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties, coupled with advancements in synthesis and delivery technologies, position it as a promising candidate for future drug development. Continued research is essential to overcome existing limitations and fully harness its benefits in biomedicine.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:81446-29-9)(-)-Pinoresinol
TBW00885
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ